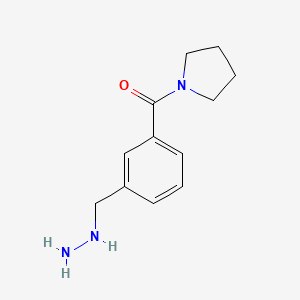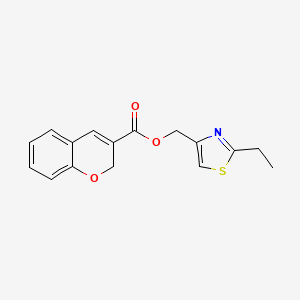
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate is a compound that combines the structural motifs of thiazole and chromene. Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Chromene, on the other hand, is a benzopyran derivative with a fused benzene and pyran ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate typically involves the condensation of 2-ethylthiazole with a suitable chromene derivative. One common method involves the reaction of 2-ethylthiazole with 3-formylchromone in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted thiazole and chromene derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and dyes.
Wirkmechanismus
The mechanism of action of (2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. The compound’s ability to intercalate with DNA or interact with cellular membranes can also contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
2-Ethylthiazole: Used as a flavoring agent and in the synthesis of pharmaceuticals.
Chromene derivatives: Explored for their antioxidant and anticancer activities.
Uniqueness
(2-Ethylthiazol-4-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined structural motifs of thiazole and chromene, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H15NO3S |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(2-ethyl-1,3-thiazol-4-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H15NO3S/c1-2-15-17-13(10-21-15)9-20-16(18)12-7-11-5-3-4-6-14(11)19-8-12/h3-7,10H,2,8-9H2,1H3 |
InChI-Schlüssel |
FYDFDALEWCDFMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CS1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


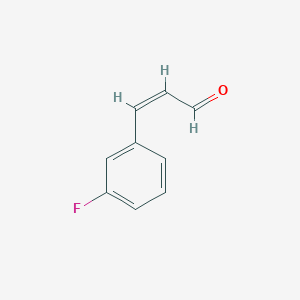
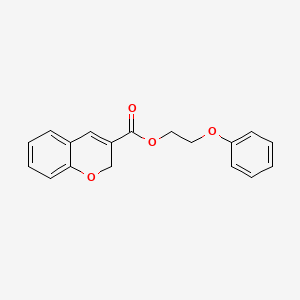

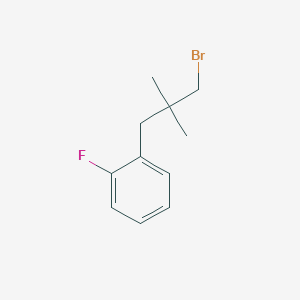
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
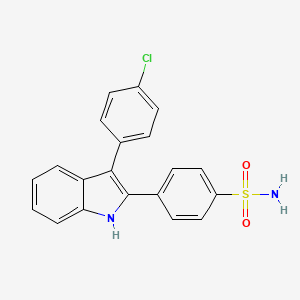
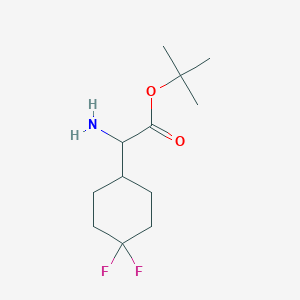


![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

